![molecular formula C17H24N2O2 B2645409 tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate CAS No. 1431868-59-5](/img/structure/B2645409.png)

tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

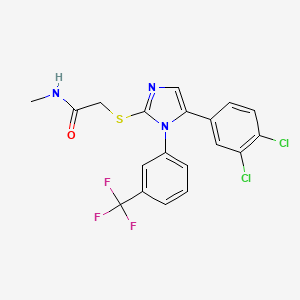

“tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate” is a chemical compound with the molecular formula C17H24N2O2 . It is related to “tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hemioxalate”, which has a molecular weight of 486.57 .

Molecular Structure Analysis

The molecular structure of “tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate” can be analyzed using its InChI code . The InChI code provides a standard way to encode the molecular structure using text, which can be helpful for comparing and analyzing different molecules.Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate” can be inferred from its related compounds. For example, “tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hemioxalate” is a solid at room temperature and should be stored in a refrigerator .科学的研究の応用

Synthesis of Bifunctional Compounds

This compound serves as a versatile precursor for creating novel compounds. For example, Meyers et al. (2009) developed efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound that allows selective derivation on its cyclobutane and azetidine rings. This process opens pathways to accessing chemical spaces complementary to those accessible through piperidine systems, highlighting its utility in synthesizing novel chemical entities (M. J. Meyers et al., 2009).

Advancements in Drug Discovery

The tert-butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate scaffold has found applications in drug discovery. Chalyk et al. (2017) synthesized 6-azaspiro[4.3]alkanes as innovative scaffolds for drug discovery, demonstrating the potential of spirocyclic compounds in creating new therapeutics. These scaffolds, derived from four-membered-ring ketones, showcase the compound's role in generating novel structures for pharmaceutical research (Bohdan A. Chalyk et al., 2017).

Contribution to Synthetic Methodology

In addition to its applications in drug discovery, tert-butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate contributes to the development of new synthetic methodologies. Burkhard and Carreira (2008) reported a scalable synthesis of 2,6-diazaspiro[3.3]heptane, a structural surrogate for piperazine. This work highlights the compound's utility in organic synthesis, particularly in arene amination reactions, further expanding the toolkit available for chemical synthesis (Johannes A. Burkhard & E. Carreira, 2008).

Enabling Constrained Peptide Synthesis

Furthermore, the compound and its derivatives have been used in the synthesis of constrained peptides. Fernandez et al. (2002) synthesized spirolactams as conformationally restricted pseudopeptides. These compounds, including derivatives of tert-butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate, serve as constrained surrogates for dipeptides, demonstrating the compound's role in peptide synthesis and molecular modeling (M. M. Fernandez et al., 2002).

Exploration of Molecular Structure

The exploration of molecular structure and symmetry is another area of application. Dong et al. (1999) reported on the crystal structure of a related compound, showcasing its mirror symmetry and conformational features. This study not only provides insights into the structural aspects of these spirocyclic compounds but also underscores their potential in material science and molecular engineering (Yongkwan Dong et al., 1999).

作用機序

将来の方向性

The future directions for the study of “tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate” could include further investigation into its synthesis, chemical reactions, mechanism of action, and safety profile. This could lead to a better understanding of its properties and potential applications .

特性

IUPAC Name |

tert-butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)18-12-17(13-18)9-10-19(17)11-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBYNAPMSILAHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)CCN2CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2645327.png)

![3-(3-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2645334.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2645339.png)

![Potassium 2-[(2-aminoethyl)amino]pyridine-4-carboxylate](/img/structure/B2645343.png)

![N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2645349.png)